molecular formula C8H7N3O2 B1272436 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 25855-27-0

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B1272436
CAS No.: 25855-27-0
M. Wt: 177.16 g/mol
InChI Key: LPDJFWOEFJOJMB-UHFFFAOYSA-N
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Description

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of an allyl derivative with a pyrimidine precursor in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h2,5H,1,3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJFWOEFJOJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377072
Record name 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25855-27-0
Record name 2,4-Dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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